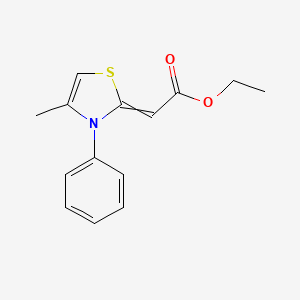
Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique thiazole ring substituted with a phenyl group, a methyl group, and an ethyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate: can be compared with other thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can impart unique chemical and biological properties
Propriétés
Numéro CAS |
920268-74-2 |
|---|---|
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
ethyl 2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)9-13-15(11(2)10-18-13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Clé InChI |
RTFDJOBFVJTKKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1N(C(=CS1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


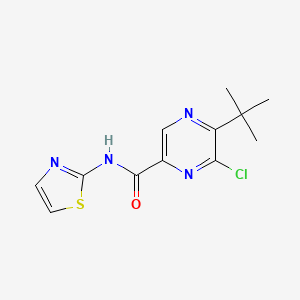
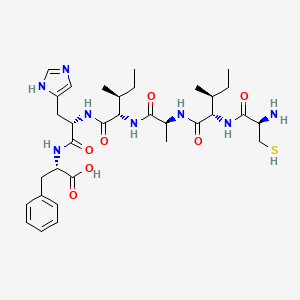

![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)

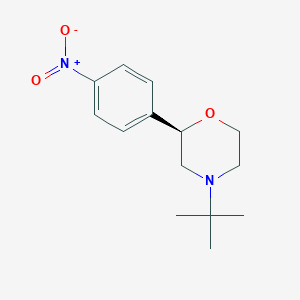
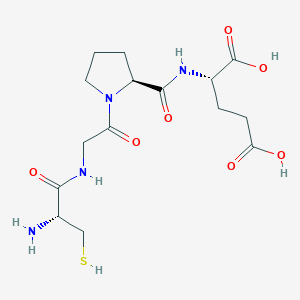
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
